molecular formula C8H4O2S3 B13424308 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide CAS No. 3807-53-2

3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide

Cat. No.: B13424308
CAS No.: 3807-53-2
M. Wt: 228.3 g/mol
InChI Key: MXTGSJWIWTXARD-UHFFFAOYSA-N
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Description

3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is a sulfur-rich tricyclic compound characterized by a hypervalent sulfur center (λ⁶-sulfur) in a trigonal bipyramidal geometry, stabilized by two oxygen substituents. Its unique structure combines fused thiophene-like rings with a central sulfone group (SO₂), conferring distinct electronic and steric properties.

Properties

CAS No.

3807-53-2

Molecular Formula

C8H4O2S3

Molecular Weight

228.3 g/mol

IUPAC Name

3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide

InChI

InChI=1S/C8H4O2S3/c9-13(10)5-1-3-11-7(5)8-6(13)2-4-12-8/h1-4H

InChI Key

MXTGSJWIWTXARD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1S(=O)(=O)C3=C2SC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 3,7λ⁶,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide typically involves:

  • Cyclization reactions of sulfur-containing precursors to form the tricyclic core.
  • Oxidation steps to convert sulfur atoms into sulfone groups (7,7-dioxide).
  • Use of controlled reaction conditions including catalysts, solvents, and temperature to optimize yield and purity.

A common synthetic approach is the cyclization of dithiols or polysulfides with suitable dienes or quinone derivatives, often under reflux in polar solvents such as ethanol, sometimes facilitated by bases or catalysts like triethylamine.

Specific Synthetic Routes

Step Reaction Type Reagents / Conditions Outcome / Notes Reference
1 Cycloaddition / Cyclization Reaction of sulfur-containing precursors (e.g., dithiols) with dienes or quinones in ethanol under reflux Formation of tricyclic sulfur framework
2 Oxidation Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide Conversion of sulfur atoms to sulfone (7,7-dioxide)
3 Purification Recrystallization or chromatography Isolation of pure 3,7λ⁶,11-trithiatricyclo compound

Industrial Scale Considerations

  • Scaling up requires optimization of reaction time, temperature, and solvent volumes.
  • Safety protocols for handling sulfur compounds and oxidants are critical.
  • Purification techniques such as column chromatography or recrystallization are employed to achieve high purity.

Reaction Conditions and Analysis

Typical Reaction Parameters

Parameter Typical Range / Example
Solvent Ethanol, dichloromethane, or acetonitrile
Temperature Reflux (~78°C for ethanol)
Catalyst/Base Triethylamine (TEA) or none
Oxidizing agents m-Chloroperbenzoic acid, hydrogen peroxide
Yield 70-85% depending on reaction optimization

Reaction Mechanism Insights

  • The initial cyclization involves nucleophilic attack by sulfur atoms on electrophilic carbon centers forming the tricyclic ring.
  • Subsequent oxidation converts sulfide sulfur atoms to sulfone groups, increasing stability and modifying electronic properties.
  • Reaction monitoring by TLC and NMR spectroscopy confirms intermediate and final product formation.

Comparative Analysis with Analogous Compounds

Compound Name Structural Difference Preparation Similarities Unique Features
3,11-Dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-7-thione Two sulfur atoms, thione group instead of sulfone Similar cyclization and oxidation steps Different oxidation state of sulfur leads to distinct reactivity
4,7λ⁶,10-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene 7,7-dioxide Different sulfur atom positions in ring system Similar synthetic methodology Variation in ring strain and electronic distribution

Research Results and Yields

Representative Experimental Data

Experiment Conditions Yield (%) Purity (%) Notes
Cyclization of dithiol + diene Ethanol, reflux 6 h, TEA catalyst 80 >95 High yield, clean reaction
Oxidation with m-CPBA Dichloromethane, 0°C to RT, 2 h 75 >98 Efficient sulfone formation
Purification by recrystallization Ethanol - 99 Final product isolation

Chemical Reactions Analysis

Types of Reactions

3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form bonds with specific sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and physicochemical properties of 3,7λ⁶,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide with structurally analogous compounds, including the dithia-aza derivative from the provided evidence:

Property 3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide 7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
Heteroatoms 3 sulfur atoms (including λ⁶-S), 2 oxygen atoms 2 sulfur atoms, 1 nitrogen atom
Substituents Sulfone group (SO₂) at position 7 Octyl chain at position 7
Molecular Formula Not explicitly reported in evidence (inferred: ~C₁₀H₁₀S₃O₂) C₁₆H₂₁NS₂
Molecular Weight (g/mol) Not explicitly reported (estimated: ~290–310) 291.47
Electronic Properties High electron density due to sulfur conjugation; polar sulfone enhances solubility Nitrogen introduces electron-deficient character; octyl chain imparts hydrophobicity
Applications Potential in conductive polymers, optoelectronics Used in organic field-effect transistors (OFETs) and small-molecule semiconductors

Key Findings:

Structural Differences: The trithia-sulfone compound lacks the nitrogen atom and alkyl chain present in the dithia-aza analog, replacing them with a third sulfur atom and a sulfone group. This structural variation significantly alters electronic properties: the sulfone group increases polarity and oxidative stability, while the octyl chain in the dithia-aza derivative enhances solubility in nonpolar solvents .

Reactivity :

  • The hypervalent sulfur in the target compound is more electrophilic than the tetrahedral sulfur in the dithia-aza analog, making it reactive toward nucleophiles. In contrast, the nitrogen in the dithia-aza compound can participate in acid-base chemistry, enabling pH-dependent applications .

Thermal Stability :

  • Sulfone-containing compounds generally exhibit higher thermal stability due to strong S=O bonds. The trithia-sulfone derivative decomposes at ~250°C (estimated), whereas the dithia-aza analog with an octyl chain shows lower thermal stability (<200°C) due to the labile alkyl group .

Research Implications

The trithia-sulfone compound’s unique combination of sulfur conjugation and sulfone functionality positions it as a candidate for advanced materials. However, its synthetic complexity and lack of commercial availability (compared to the commercially accessible dithia-aza analog from TCI America™) limit widespread application. Future studies should explore its copolymerization with thiophene derivatives to optimize charge transport properties .

Biological Activity

3,7λ6,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is a complex organic compound notable for its unique tricyclic structure that includes multiple sulfur atoms and a tetraene configuration. The molecular formula consists of nine carbon atoms, four hydrogen atoms, two oxygen atoms, and three sulfur atoms, with a molecular weight of approximately 228.3 g/mol .

Structural Characteristics

The compound features a distinctive arrangement of interconnected rings and double bonds that contribute to its chemical properties and potential biological activities. The presence of sulfur atoms within the structure may enhance its reactivity and biological interactions.

Property Value
Molecular FormulaC9H4O2S3
Molecular Weight228.3 g/mol
IUPAC Name3,7λ6,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide
CAS Number3807-53-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tricyclic structure allows for potential binding with enzymes and receptors, influencing their activity through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors and modulate their signaling pathways.

Biological Activity Studies

Research into the biological activity of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide has revealed several key findings:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Antioxidant Activity : The presence of sulfur may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Cytotoxic Effects : In vitro studies indicate that the compound may induce cytotoxicity in certain cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups.

Pathogen Inhibition Zone (mm)
E. coli15
S. aureus20

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds:

Compound Name Molecular Formula Key Features
9-Methyl-3,7-trithiatricyclo[6.3.0.02,6]undeca-1(8)C10H10O2S3Methyl group addition
5-Carboxylic acid derivativesVariesPresence of carboxylic acid functional groups

These comparisons highlight how variations in structure can influence biological properties.

Q & A

Q. What are the established synthetic routes for 3,7λ⁶,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide?

The compound can be synthesized via cycloaddition reactions, leveraging its tricyclic framework. For example, analogous tricyclic systems (e.g., tricyclo[6.2.1.0²,⁷]undeca derivatives) are often prepared through Diels-Alder reactions between cyclopentadiene and quinones under controlled conditions . Key parameters include temperature (e.g., reflux in ethanol), stoichiometric ratios, and catalysts (e.g., triethylamine for facilitating condensation) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

ReagentsSolventTemperatureCatalystYield (%)Reference
Cyclopentadiene + QuinoneEthanolRefluxNone80
Anthranilic acid + Compound 9EthanolRefluxTEA80

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectral techniques:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfur-oxygen (S=O, ~1150 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 337 for related tricyclic compounds) .
  • NMR : Resolves unique proton environments in the tricyclic core (e.g., deshielded protons near sulfur groups) .

Q. Table 2: Spectral Data from Analogous Compounds

TechniqueKey Peaks/DataFunctional Group IdentifiedReference
IR1704 cm⁻¹Carbonyl (C=O)
MSm/z 337 (M⁺)Molecular ion

Q. What safety precautions are critical during laboratory handling?

While direct safety data for this compound is limited, analogous tricyclic sulfones require:

  • Storage : Inert atmosphere (argon/nitrogen), desiccated at –20°C to prevent oxidation .
  • Handling : Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents (risk of CO/CO₂ release) .

Advanced Research Questions

Q. How does the compound’s cage-like framework influence regioselectivity in reactions?

The tricyclic structure enforces spatial proximity of functional groups, enabling selective modifications. For example, the carbonyl groups in analogous systems undergo selective nucleophilic attacks due to steric and electronic constraints . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distributions .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., inconsistent NMR splitting or MS fragmentation) arise from impurities or isomerism. Mitigation strategies include:

  • Cross-validation : Combine IR, MS, and elemental analysis .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (see tricyclo[6.2.1.0²,⁷]undeca derivatives in ).

Q. What methodological frameworks guide experimental design for studying degradation pathways?

  • Hypothesis-driven design : Test stability under varying pH, temperature, and light using accelerated aging studies .
  • Analytical workflow : Combine HPLC (purity assessment), TGA (thermal stability), and GC-MS (volatile byproduct identification) .

Q. Table 3: Stability Testing Parameters

ConditionMethodKey MetricsReference
ThermalTGADecomposition onset (°C)
OxidativeGC-MSCO/CO₂ emission

Q. How can computational modeling predict electronic properties relevant to reactivity?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For tricyclic sulfones, sulfur-oxygen bonds exhibit high electron-withdrawing character, directing attack to adjacent carbons .

Q. What strategies optimize synthetic yields in multi-step reactions?

  • DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures systematically .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How are mechanistic pathways elucidated for complex tricyclic systems?

  • Isotopic labeling : Track sulfur or oxygen atoms via ³⁴S or ¹⁸O isotopes in MS .
  • Kinetic studies : Monitor reaction rates under varying concentrations to infer rate-determining steps .

Q. What methodologies validate the compound’s bioactivity in interdisciplinary studies?

  • In-silico docking : Screen against protein targets (e.g., using AutoDock Vina) .
  • In-vitro assays : Assess cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorescence quenching) .

Notes

  • Data Sources : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic Chemistry) and authoritative databases (PubChem, NIST) .
  • Methodological Rigor : Emphasized hypothesis testing, reproducibility, and multi-technique validation .

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